molecular formula C10H11FO B3252283 1-(3-Fluorophenyl)butan-1-one CAS No. 21550-04-9

1-(3-Fluorophenyl)butan-1-one

Cat. No.: B3252283
CAS No.: 21550-04-9
M. Wt: 166.19 g/mol
InChI Key: HRYVXYPLBBDNDV-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)butan-1-one is an organic compound that belongs to the class of synthetic cathinones. These compounds are structurally related to cathinone, a natural alkaloid found in the khat plant.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)butan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-fluorobenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .

Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. Additionally, green chemistry principles are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for the development of new psychoactive substances.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)butan-1-one involves its interaction with neurotransmitter systems in the brain. It is believed to act as a reuptake inhibitor for dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, which accounts for its psychoactive effects .

Comparison with Similar Compounds

1-(3-Fluorophenyl)butan-1-one can be compared with other synthetic cathinones such as:

    1-(2-Fluorophenyl)butan-1-one: Similar structure but with the fluorine atom in the ortho position.

    1-(4-Fluorophenyl)butan-1-one: Similar structure but with the fluorine atom in the para position.

    1-(3-Chlorophenyl)butan-1-one: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness: The position of the fluorine atom in this compound influences its reactivity and interaction with biological targets, making it distinct from its isomers and analogs .

Properties

IUPAC Name

1-(3-fluorophenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3,5-7H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYVXYPLBBDNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401307138
Record name 1-(3-Fluorophenyl)-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401307138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21550-04-9
Record name 1-(3-Fluorophenyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21550-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Fluorophenyl)-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401307138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-fluoro-N-methoxy-N-methylbenzamide (130 mg, 0.71 mmol) in dry THF (2 mL) cooled to −10° C. was added propyl magnesium chloride (532 μl, 2M solution in ether, 1.1 mmol) under nitrogen. The solution was stirred at −10° C. for 1 h and at room temperature for 75 min. The solution was the poured into saturated aqueous ammonium chloride and the product extracted into ethyl acetate (3×25 mL). The organic layers were combined, washed with brine, dried (MgSO4) and concentrated to give a pale yellow oil, which was purified by chromatography using ethyl acetate-hexane (1:9) to separate the pure product (78 mg, 66%).
Quantity
130 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
532 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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